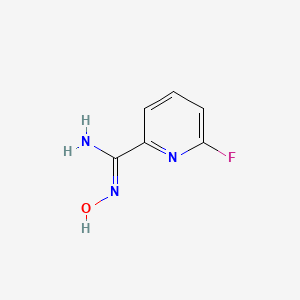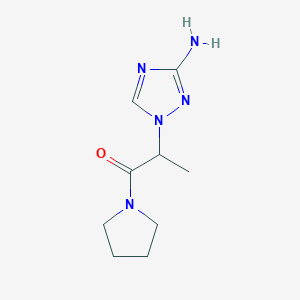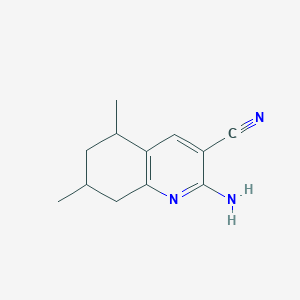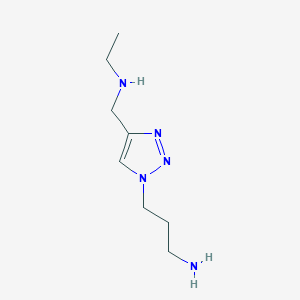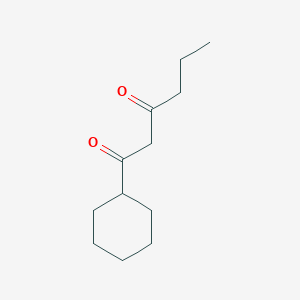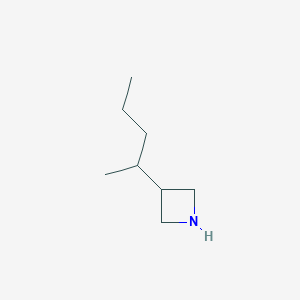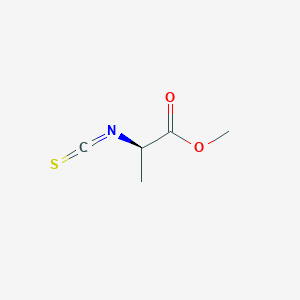
methyl (2R)-2-isothiocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-isothiocyanatopropanoate is an organic compound with the molecular formula C5H7NO2S It is a derivative of propanoic acid, featuring an isothiocyanate group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isothiocyanatopropanoate typically involves the reaction of methyl (2R)-2-aminopropanoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
Methyl (2R)-2-aminopropanoate+Thiophosgene→Methyl (2R)-2-isothiocyanatopropanoate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risk of side reactions. The use of microreactors can enhance the efficiency and safety of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-isothiocyanatopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas under mild conditions.
Alcohols and Thiols: React with the isothiocyanate group to form carbamates and dithiocarbamates, respectively.
Water: Hydrolyzes the isothiocyanate group to form amines and carbon dioxide.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R)-2-aminopropanoate: The precursor in the synthesis of methyl (2R)-2-isothiocyanatopropanoate.
Methyl (2R)-2-thiocyanatopropanoate: A related compound with a thiocyanate group instead of an isothiocyanate group.
Ethyl (2R)-2-isothiocyanatopropanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its specific isothiocyanate functionality, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H7NO2S |
|---|---|
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
methyl (2R)-2-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
LFRBLTIOKKCLSD-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)N=C=S |
Kanonische SMILES |
CC(C(=O)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
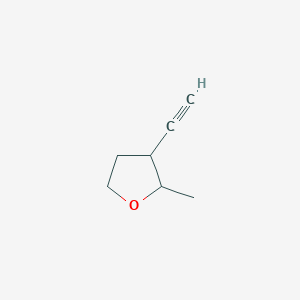
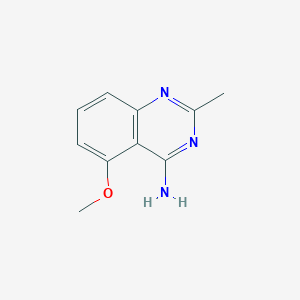
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
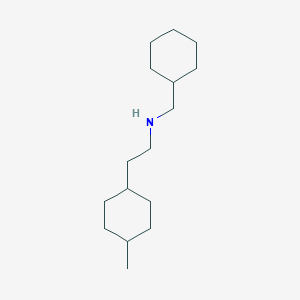
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
